molecular formula C26H28N2O4S B1677912 Naltiazem CAS No. 108383-95-5

Naltiazem

Cat. No.: B1677912
CAS No.: 108383-95-5
M. Wt: 464.6 g/mol
InChI Key: GWVJLVHNKMLXRM-RPWUZVMVSA-N
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Description

Naltiazem is a small molecule drug that functions as a voltage-gated calcium channel blocker. It was initially developed by F. Hoffmann-La Roche Ltd. for the treatment of cardiovascular diseases, including arrhythmias, hypertension, and myocardial infarction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naltiazem involves multiple steps, starting with the preparation of the core benzothiazepine structure. The process typically includes:

  • Formation of the benzothiazepine ring through a cyclization reaction.
  • Introduction of the dimethylaminoethyl side chain.
  • Addition of the methoxyphenyl group.
  • Final acetylation to form the acetate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves:

Chemical Reactions Analysis

Types of Reactions: Naltiazem undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Substitution reactions can occur at the dimethylaminoethyl side chain or the methoxyphenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions often involve nucleophilic or electrophilic reagents under controlled temperatures and pH.

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, which can be analyzed using techniques like gas chromatography and mass spectrometry .

Scientific Research Applications

Naltiazem has been extensively studied for its applications in various fields:

Mechanism of Action

Naltiazem exerts its effects by blocking voltage-gated calcium channels, which are crucial for the influx of calcium ions into cardiac and vascular smooth muscle cells. By inhibiting this influx, this compound relaxes the smooth muscle, leading to vasodilation and reduced blood pressure. It also decreases the force and rate of heart contractions, making it effective in treating arrhythmias .

Comparison with Similar Compounds

    Diltiazem: Another benzothiazepine derivative with similar calcium channel blocking properties.

    Verapamil: A phenylalkylamine calcium channel blocker with a different chemical structure but similar therapeutic effects.

    Amlodipine: A dihydropyridine calcium channel blocker that primarily acts on vascular smooth muscle.

Uniqueness: Naltiazem is unique due to its specific molecular structure, which provides a balanced effect on both cardiac and vascular smooth muscle. This intermediate specificity makes it distinct from other calcium channel blockers like Diltiazem and Verapamil, which have more targeted actions .

Properties

CAS No.

108383-95-5

Molecular Formula

C26H28N2O4S

Molecular Weight

464.6 g/mol

IUPAC Name

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrobenzo[i][1,5]benzothiazepin-3-yl] acetate

InChI

InChI=1S/C26H28N2O4S/c1-17(29)32-23-24(19-9-12-20(31-4)13-10-19)33-25-21-8-6-5-7-18(21)11-14-22(25)28(26(23)30)16-15-27(2)3/h5-14,23-24H,15-16H2,1-4H3/t23-,24+/m1/s1

InChI Key

GWVJLVHNKMLXRM-RPWUZVMVSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=C(C=CC3=CC=CC=C32)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC

SMILES

CC(=O)OC1C(SC2=C(C=CC3=CC=CC=C32)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC

Canonical SMILES

CC(=O)OC1C(SC2=C(C=CC3=CC=CC=C32)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-(2-(dimethylamino)ethyl)naphtho(1,2-b)1,4-thiazepin-4(5H)-one
naltiazem

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(C2Sc3c(ccc4ccccc34)N(CCN(C)C)C(=O)C2O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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